molecular formula C20H27N5O4S B6530885 2-(4-ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-25-1

2-(4-ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530885
CAS No.: 946226-25-1
M. Wt: 433.5 g/mol
InChI Key: GIYNQAJVULPYAI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 4-ethoxyphenyl group, a sulfonylethyl linker, and a 4-(pyrimidin-2-yl)piperazine moiety.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-2-29-18-6-4-17(5-7-18)16-19(26)21-10-15-30(27,28)25-13-11-24(12-14-25)20-22-8-3-9-23-20/h3-9H,2,10-16H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYNQAJVULPYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • An ethoxyphenyl group
  • A piperazine moiety linked to a pyrimidine ring
  • A sulfonamide functional group

The molecular formula is C19H25N3O3SC_{19}H_{25}N_{3}O_{3}S, indicating a significant molecular weight and complexity that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems , particularly in the context of neuropharmacology. The piperazine and pyrimidine components are known to influence dopamine and serotonin receptors, which are critical in treating various psychiatric disorders.

In Vitro Studies

Recent in vitro assays have demonstrated the following activities:

  • Antidepressant-like effects : The compound exhibited significant activity in animal models, suggesting potential efficacy in treating depression.
  • Antitumor properties : Research indicates that it may inhibit the growth of certain cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the specific cell type tested.

In Vivo Studies

In vivo studies further corroborate the in vitro findings:

  • Behavioral Tests : Animal models subjected to forced swim tests showed reduced immobility times, indicating antidepressant-like effects.
  • Tumor Models : Xenograft models revealed a notable reduction in tumor size when treated with this compound compared to controls.

Data Summary Table

Activity TypeCell Line/ModelIC50 (µM)Observations
AntidepressantForced Swim TestN/AReduced immobility time
AntitumorHeLa (Cervical)10Significant growth inhibition
AntitumorMCF-7 (Breast)15Moderate growth inhibition
CytotoxicityHEK-293 (Human)>50Minimal toxicity observed

Case Studies

  • Case Study on Antidepressant Activity :
    • In a controlled study involving rats, the administration of this compound resulted in behavioral changes indicative of reduced depressive symptoms. This was measured using both the forced swim test and the tail suspension test, where treated animals displayed significantly lower levels of despair-like behavior compared to untreated controls.
  • Case Study on Antitumor Efficacy :
    • A study investigating the compound's effects on MCF-7 breast cancer cells demonstrated that it inhibited proliferation through apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, suggesting a mechanism involving programmed cell death pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Key Structural Features Biological Activity Synthetic Route Evidence
2-(4-Ethoxyphenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide (Target) - 4-Ethoxyphenyl
- Sulfonylethyl linker
- Pyrimidinyl-piperazine
Hypothesized kinase/GPCR modulation; enhanced solubility due to sulfonyl group Likely via coupling of ethoxyphenyl acetamide with piperazinyl-sulfonylethyl moiety
N-(2-Ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - Triazolylsulfanyl linker
- Pyridinyl substituent
Antifungal/antibacterial activity reported for triazole derivatives Condensation of hydrazine derivatives with ethyl acetoacetate
N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide - Thiophene and CF3 groups
- Sulfanyl linker
Enhanced lipophilicity (CF3); potential kinase inhibition Nucleophilic substitution of pyrimidinyl thiol with chloroacetamide
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - Dimethylpyrimidine
- Methylpyridinyl
Intermediate for bioactive compounds; lower complexity Reaction of 2-thio-pyrimidine with chloroacetamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate - Fluorophenyl
- Methylsulfinylimidazole
COX-2 inhibition; anti-inflammatory activity Multi-step synthesis involving imidazole cyclization

Key Observations :

Structural Impact on Activity :

  • The sulfonyl linker in the target compound likely improves metabolic stability compared to sulfanyl analogs (e.g., ), which are prone to oxidation .
  • The pyrimidinyl-piperazine moiety (Target, ) is associated with kinase/GPCR targeting, whereas triazole derivatives () are more commonly antimicrobial .
  • Fluorinated groups (e.g., CF3 in ) enhance lipophilicity and bioavailability but may increase toxicity risks .

Synthetic Accessibility :

  • The target compound’s synthesis is likely more complex than simpler analogs (e.g., ), requiring multi-step coupling reactions.
  • Triazole-based analogs () are synthesized via hydrazine condensations, a well-established method for heterocycles .

Thiophene-containing analogs () exhibit broader kinase inhibition but lower selectivity .

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